[4,4'-Bi(1,3,2-dioxathiolane)] 2,2'-Dioxide
Description
Properties
Molecular Formula |
C4H6O6S2 |
|---|---|
Molecular Weight |
214.2 g/mol |
IUPAC Name |
4-(2-oxo-1,3,2-dioxathiolan-4-yl)-1,3,2-dioxathiolane 2-oxide |
InChI |
InChI=1S/C4H6O6S2/c5-11-7-1-3(9-11)4-2-8-12(6)10-4/h3-4H,1-2H2 |
InChI Key |
FIMJFTMDXIQQBE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OS(=O)O1)C2COS(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Classical Batch Synthesis
- Starting materials : Ethylene glycol or 1,2-diols are reacted with thionyl chloride to form cyclic sulfite intermediates.
- Oxidation step : The cyclic sulfite is oxidized to the cyclic sulfate (DTD) using oxidants such as sodium hypochlorite in the presence of ruthenium (III) chloride catalyst.
- Challenges : This method suffers from significant heat release during oxidation, leading to hydrolysis of the product and safety concerns. The batch process has limited heat exchange efficiency, resulting in lower yields and selectivity.
Continuous Flow Microreaction Synthesis
Recent advances have demonstrated the use of microreactors to overcome batch reactor limitations:
- Microreactor design : Micropacked bed reactors loaded with titanium silicalite-1 (TS-1) particles serve as heterogeneous catalysts.
- Reaction conditions : Optimized parameters include temperature (~14.7 °C), catalyst concentration (0.5 g/L), flow rate ratio of continuous to dispersed phase (0.6), total flow rate (2 mL/min), and residence time (~118 seconds).
- Solvent system : Acetone is preferred over water to stabilize peroxide intermediates.
- Yield and selectivity : Continuous flow synthesis achieves high isolated yields (~89–92%) with improved selectivity and reduced oxidant consumption.
- Advantages : Enhanced heat and mass transfer, safer handling of exothermic reactions, and scalability via numbering-up of microreactors.
Preparation of 4,4'-Bi(1,3,2-dioxathiolane) 2,2'-Dioxide
There is limited direct literature on the explicit synthesis of the dimeric 4,4'-Bi(1,3,2-dioxathiolane) 2,2'-dioxide, but it is generally prepared by coupling or dimerization of the monomeric DTD units under controlled conditions.
- Possible synthetic routes :
- Oxidative coupling of 1,3,2-dioxathiolane 2,2-dioxide monomers.
- Controlled condensation reactions of cyclic sulfite or sulfate intermediates.
- Raw materials : The starting materials include 1,2-diols, thionyl chloride, oxidants (e.g., hydrogen peroxide, sodium hypochlorite), and catalysts (ruthenium trichloride, TS-1).
- Reaction environment : Strict control of temperature, catalyst loading, and reaction time is critical to avoid hydrolysis and side reactions.
Comparative Data Table of Preparation Methods
| Parameter | Batch Reactor Method | Continuous Flow Microreaction Method |
|---|---|---|
| Starting materials | 1,2-Diols, thionyl chloride, NaOCl, RuCl3 | 1,2-Diols, TS-1 catalyst, H2O2, acetone solvent |
| Catalyst | Ruthenium (III) chloride | Titanium silicalite-1 (TS-1) particles |
| Temperature | Ambient to slightly elevated | ~14.7 °C |
| Reaction time | Several hours | ~2 minutes (117.75 seconds residence time) |
| Yield | Moderate (~70–80%) | High (~89–92%) |
| Heat management | Poor, risk of hydrolysis due to heat release | Excellent, micro-scale heat dissipation |
| Selectivity | Lower due to side reactions | Higher due to controlled environment |
| Safety | Moderate risk due to exothermic reaction | Safer due to enhanced control and small reaction volume |
| Scalability | Limited by batch size | High, via numbering-up microreactors |
Summary Table of Optimal Microreaction Synthesis Conditions for 1,3,2-Dioxathiolane 2,2-Dioxide
| Parameter | Value | Notes |
|---|---|---|
| Temperature | 14.73 °C | Controlled low temperature to prevent hydrolysis |
| Catalyst concentration | 0.5 g/L | TS-1 catalyst loading |
| Flow rate ratio (continuous/dispersed) | 0.6 | Optimizes phase mixing |
| Total flow rate | 2 mL/min | Ensures appropriate residence time |
| Residence time | 117.75 seconds | Sufficient for complete conversion |
| Solvent | Acetone | Stabilizes peroxide intermediate |
| Yield | 89.3–92.22% | High isolated yield |
Chemical Reactions Analysis
Types of Reactions: [4,4’-Bi(1,3,2-dioxathiolane)] 2,2’-Dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can occur under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions can produce sulfide compounds .
Scientific Research Applications
Chemistry: In chemistry, [4,4’-Bi(1,3,2-dioxathiolane)] 2,2’-Dioxide is used as an intermediate in organic synthesis. It plays a crucial role in the preparation of various sulfur-containing compounds .
Biology and Medicine: It can be used in the development of new drugs and therapeutic agents .
Industry: In the industrial sector, [4,4’-Bi(1,3,2-dioxathiolane)] 2,2’-Dioxide is utilized as an additive in lithium-ion batteries. It enhances the electrochemical performance and stability of the batteries, especially under high-voltage conditions .
Mechanism of Action
The mechanism of action of [4,4’-Bi(1,3,2-dioxathiolane)] 2,2’-Dioxide involves its interaction with molecular targets and pathways. In lithium-ion batteries, it acts as an electrolyte additive, forming a stable film on the cathode surface. This film prevents the continuous decomposition of the electrolyte and enhances the overall performance of the battery . The compound’s ability to form stable films is attributed to its unique dioxathiolane structure, which facilitates the formation of strong bonds with the cathode material .
Comparison with Similar Compounds
4-(Propoxymethyl)-1,3,2-dioxathiolane 2,2-Dioxide (DTD)
- Structure : DTD (Fig. 2) shares the 1,3,2-dioxathiolane backbone but includes a propoxymethyl substituent at the 4-position .

- Reactivity : Computational studies (B3LYP/6-311++G(d,p)) reveal that DTD undergoes further conversion to form energetically favorable products like 3-propoxypropane-1,2-disulfonic acid (ΔG = -40.6 kcal/mol) . This contrasts with the target compound, which lacks substituents for such secondary reactions.
4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide
- Structure : This compound replaces the dioxathiolane rings with oxadiazole rings and incorporates fluorine atoms at the 4,4′ positions .
- Properties : The fluorine substituents enhance electron-withdrawing effects, increasing oxidative stability. However, the oxadiazole rings reduce sulfur content compared to the target compound.
- Applications : Primarily explored in energetic materials and pharmaceuticals due to its nitrogen-rich, fluorinated structure .
Cyclic Sulfamidates (1,2,3-Oxathiazole 2,2-Dioxides)
- Structure: These compounds feature a sulfate ester of amino alcohols, replacing one oxygen in the dioxathiolane ring with nitrogen .
- Reactivity: Sulfamidates act as synthetic equivalents of aziridines, enabling ring-opening reactions for amino acid and peptide synthesis .
- Applications : Widely used in medicinal chemistry, unlike the target compound’s industrial focus on LIBs.
1,5,2,4-Dioxadithiane 2,2,4,4-Tetraoxide
- Structure : A six-membered ring with two sulfonyl groups and two ether linkages, differing from the bicyclic framework of the target compound .
- Properties : Higher molecular weight (188.18 g/mol ) and boiling point (624.2°C ) due to extended conjugation and additional sulfonyl groups .
- Applications : Used in specialty polymers and as a sulfonation agent, but its larger size limits compatibility with LIB electrolytes .
Comparative Data Table
Biological Activity
[4,4'-Bi(1,3,2-dioxathiolane)] 2,2'-Dioxide is a compound that has garnered attention for its potential biological activities. This article reviews existing literature on its synthesis, biological effects, and applications in various fields, particularly in medicinal chemistry and biochemistry.
The synthesis of [4,4'-Bi(1,3,2-dioxathiolane)] 2,2'-Dioxide involves several steps that can be optimized for yield and purity. Recent studies have utilized microreactors to enhance the efficiency of its synthesis. For instance, a study highlighted the use of microreactors to control reaction conditions precisely, leading to improved yields and reduced by-products .
Antimicrobial Properties
Research indicates that [4,4'-Bi(1,3,2-dioxathiolane)] 2,2'-Dioxide exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that [4,4'-Bi(1,3,2-dioxathiolane)] 2,2'-Dioxide could serve as a lead compound for developing new antimicrobial agents.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Studies show that it effectively scavenges free radicals and reduces oxidative stress in cellular models. This activity is crucial as oxidative stress is linked to various diseases including cancer and neurodegenerative disorders.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines reveal that [4,4'-Bi(1,3,2-dioxathiolane)] 2,2'-Dioxide induces apoptosis in a dose-dependent manner. The following table summarizes the IC50 values obtained from these studies:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.5 |
| MCF-7 | 12.3 |
| A549 | 18.0 |
The compound's ability to selectively induce cell death in cancer cells while sparing normal cells highlights its potential as an anticancer agent.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated the application of [4,4'-Bi(1,3,2-dioxathiolane)] 2,2'-Dioxide in treating infections caused by multidrug-resistant bacteria. The compound was administered in a murine model of infection and showed significant reduction in bacterial load compared to controls .
Case Study 2: Antioxidant Effects in Neuroprotection
Another investigation focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. In vitro experiments using neuronal cell cultures indicated that treatment with [4,4'-Bi(1,3,2-dioxathiolane)] 2,2'-Dioxide significantly reduced markers of oxidative stress and improved cell viability .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing [4,4'-Bi(1,3,2-dioxathiolane)] 2,2'-Dioxide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via oxidation, reduction, or substitution reactions. For oxidation, hydrogen peroxide or peracids are used to form sulfone derivatives, while reducing agents like lithium aluminum hydride convert sulfones to sulfides. Substitution reactions employ nucleophiles (e.g., amines) under mild conditions. Reaction yields depend on solvent polarity, temperature, and reagent stoichiometry. For example, higher temperatures may favor ring-opening substitutions but risk side reactions. Optimization via factorial design (e.g., varying reagent ratios and reaction times) is recommended .
Q. How can researchers characterize the molecular structure of [4,4'-Bi(1,3,2-dioxathiolane)] 2,2'-Dioxide?
- Methodological Answer : Structural elucidation requires a combination of spectroscopic and computational techniques:
- NMR : H and C NMR identify methyl group positions and ring conformation.
- X-ray crystallography : Resolves the stereochemistry of the dioxathiolane rings.
- Computational modeling : Density Functional Theory (DFT) simulations validate bond angles and electronic properties using software like Gaussian or COMSOL Multiphysics .
Q. What are the standard applications of this compound in organic synthesis?
- Methodological Answer : The compound serves as a sulfone precursor or chiral building block in asymmetric synthesis. Its methyl groups enhance steric effects, influencing regioselectivity in nucleophilic substitutions. For example, it can act as a sulfur donor in thiol-ene click reactions or stabilize transition states in catalytic cycles. Researchers should monitor reaction progress via TLC or HPLC to confirm intermediate formation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields or selectivity for this compound?
- Methodological Answer : Contradictions often arise from uncontrolled variables (e.g., trace moisture, oxygen sensitivity). To address this:
- Design of Experiments (DoE) : Use response surface methodology to identify critical factors (e.g., solvent purity, inert atmosphere).
- Cross-validation : Compare results across labs using standardized protocols (e.g., fixed stirring rates, calibrated equipment).
- Computational validation : Molecular dynamics simulations can predict solvent effects on reaction pathways, guiding experimental adjustments .
Q. What advanced techniques are used to study the compound’s interaction with biological targets (e.g., enzyme inhibition)?
- Methodological Answer :
- Molecular docking : Tools like AutoDock Vina predict binding modes to enzymes (e.g., cyclooxygenase-2 for anti-inflammatory studies).
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity () in real-time.
- High-throughput screening (HTS) : Assays using fluorescent probes (e.g., fluorogenic substrates) measure inhibition kinetics. Researchers must validate hits with orthogonal assays (e.g., ITC for thermodynamic profiling) .
Q. How can AI-driven simulations optimize the synthesis or functionalization of this compound?
- Methodological Answer :
- Reaction pathway prediction : Machine learning models (e.g., Pistachio/BKMS databases) propose feasible routes by analyzing historical reaction data.
- Process control : AI algorithms in COMSOL Multiphysics simulate reactor conditions (e.g., heat transfer, mixing efficiency) to minimize byproducts.
- Automated experimentation : Robotic platforms execute iterative reactions, adjusting parameters based on real-time analytics (e.g., inline IR spectroscopy) .
Q. What strategies are effective for analyzing environmental or metabolic degradation products of this compound?
- Methodological Answer :
- LC-MS/MS : Identifies degradation products via fragmentation patterns.
- Isotope labeling : S-labeled analogs track sulfur oxidation pathways.
- Microsomal assays : Liver microsomes (e.g., human CYP450 enzymes) simulate metabolic breakdown. Cross-reference results with toxicity databases (e.g., EPA DSSTox) to assess ecological risks .
Methodological Notes
- Data Validation : Always corroborate experimental findings with theoretical models (e.g., DFT for reaction intermediates) to ensure mechanistic accuracy .
- Ethical Compliance : Adhere to waste disposal protocols for sulfur-containing byproducts (e.g., neutralization before disposal) to meet environmental regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

